1-(2,4-Dichlorobenzoyl)-4-methylpiperidine
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Overview
Description
1-(2,4-Dichlorobenzoyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a 2,4-dichlorobenzoyl group attached to a 4-methylpiperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-methylpiperidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-(2,4-Dichlorobenzoyl)-4-methylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. The pathways involved may include signal transduction pathways that regulate various biological processes.
Comparison with Similar Compounds
2,4-Dichlorobenzoyl chloride: A precursor used in the synthesis of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine.
4-Methylpiperidine: Another precursor used in the synthesis.
2,4-Dichlorobenzyl alcohol: A compound with similar structural features but different functional groups.
Uniqueness: this compound is unique due to its specific combination of a 2,4-dichlorobenzoyl group and a 4-methylpiperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2,4-dichlorophenyl)-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c1-9-4-6-16(7-5-9)13(17)11-3-2-10(14)8-12(11)15/h2-3,8-9H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSPVAMXDGIDFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354713 |
Source
|
Record name | 1-(2,4-dichlorobenzoyl)-4-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186127-13-8 |
Source
|
Record name | 1-(2,4-dichlorobenzoyl)-4-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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